Product packaging for 1-(Isoquinolin-1-yl)ethanone(Cat. No.:CAS No. 58022-21-2)

1-(Isoquinolin-1-yl)ethanone

Cat. No.: B1590090
CAS No.: 58022-21-2
M. Wt: 171.19 g/mol
InChI Key: UBOQZJCKVLWPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Isoquinoline (B145761) Alkaloids and Synthetic Analogs

The journey of isoquinoline and its derivatives began with the isolation of the parent compound from coal tar in 1885. Isoquinoline alkaloids are a significant class of naturally occurring compounds, widely distributed in the plant kingdom, especially in families like Papaveraceae and Berberidaceae. amerigoscientific.com Famous examples include morphine and berberine (B55584), which have long been used in traditional medicine for their analgesic, antimicrobial, and anti-inflammatory properties. amerigoscientific.com

The complex structures and potent biological activities of these natural alkaloids spurred chemists to develop synthetic routes to produce them and their analogs in the laboratory. This led to the emergence of synthetic isoquinoline derivatives. While compounds like 1-(Isoquinolin-1-yl)ethanone are synthetic analogs that may lack the inherent biological activity of their natural counterparts, they serve as crucial and versatile precursors in the synthesis of more complex, bioactive molecules.

Significance within Modern Heterocyclic Chemistry Research

In modern heterocyclic chemistry, the isoquinoline scaffold is of great interest due to its presence in a wide array of biologically active compounds. amerigoscientific.commdpi.com this compound, in particular, is valued as a key synthetic intermediate. Its chemical structure allows for various modifications, making it a versatile starting material for constructing more elaborate molecules.

Researchers utilize this compound and its isomers, such as 1-(Isoquinolin-3-yl)ethanone, as building blocks in the synthesis of novel compounds with potential therapeutic applications. chemicalbook.com The reactivity of the ketone group and the isoquinoline ring system enables a wide range of chemical transformations. This adaptability has cemented its role in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals. cymitquimica.com

Overview of Research Trajectories for this compound and Related Structures

Current research involving this compound and its relatives is diverse and expanding. A primary focus is its use in medicinal chemistry to develop new therapeutic agents. For instance, isoquinoline derivatives have shown potential as anticancer, anti-inflammatory, antioxidant, and antiviral compounds. ontosight.airsc.org

One research avenue explores the synthesis of novel isoquinoline derivatives with enhanced biological activity. For example, a study reported the discovery of 1-(6-hydroxy-7-methylisoquinolin-1-yl) ethanone (B97240), an antiviral isoquinoline alkaloid with notable activity against the tobacco mosaic virus. rsc.org Another area of investigation involves creating complex heterocyclic systems by tethering the isoquinoline moiety to other pharmacologically important structures, such as quinazoline (B50416), to develop potent and selective enzyme inhibitors for cancer therapy. rsc.org

Furthermore, the compound serves as a key player in the development of new synthetic methodologies. Research has demonstrated its use in cascade reactions to build complex polyaromatic indole (B1671886) scaffolds, highlighting its utility in creating structurally diverse molecular libraries for drug discovery. pkusz.edu.cn The synthesis of various substituted isoquinoline derivatives, such as 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone, further showcases the compound's role as a versatile intermediate in creating novel chemical entities with specific structural and electronic properties. researchgate.net

Research on this compound and Related Compounds

Compound NameResearch ContextReference
1-(6-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanoneStudied for potential anti-inflammatory, antioxidant, and anticancer properties. ontosight.ai
1-(6-hydroxy-7-methylisoquinolin-1-yl) ethanoneA natural alkaloid found to have significant anti-tobacco mosaic virus (TMV) activity. rsc.org
Isoquinoline-tethered quinazoline derivativesSynthesized to develop compounds with enhanced and selective inhibition of HER2 kinase for cancer treatment. rsc.org
1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanoneSynthesized as a novel organic thioether, a class of compounds useful as synthetic intermediates in medicinal and heterocyclic chemistry. researchgate.net
1-(Isoquinolin-3-yl)azetidin-2-oneA derivative synthesized to study fluorescent properties, showing a high quantum yield. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO B1590090 1-(Isoquinolin-1-yl)ethanone CAS No. 58022-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isoquinolin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)11-10-5-3-2-4-9(10)6-7-12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOQZJCKVLWPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80523040
Record name 1-(Isoquinolin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58022-21-2
Record name 1-(Isoquinolin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 1-(Isoquinolin-1-yl)ethanone

Minisci-Type Reaction Approaches for C-1 Functionalization

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient nitrogen-containing heterocycles. wikipedia.orgchim.it This radical substitution reaction allows for the introduction of alkyl and acyl groups onto the heteroaromatic core under acidic conditions. wikipedia.orgsioc-journal.cn The reaction typically involves the generation of a radical species, which then attacks the protonated heterocycle. wikipedia.orgchim.it

In the context of synthesizing this compound, a Minisci-type acylation reaction can be employed. This approach introduces an acetyl group directly at the C-1 position of the isoquinoline (B145761) ring. The reaction mechanism involves the formation of an acyl radical, which then adds to the electron-deficient isoquinoline ring, followed by rearomatization to yield the final product. wikipedia.org While effective, Minisci reactions can sometimes lead to a mixture of regioisomers, though modern modifications have improved selectivity. wikipedia.org

Table 1: Key Features of the Minisci Reaction

FeatureDescription
Reaction Type Radical Substitution
Substrate Electron-deficient N-heterocycle (e.g., Isoquinoline)
Key Reagents Radical precursor, Oxidizing agent, Acid
Advantage Direct C-H functionalization
Potential Issue Regioselectivity

Organometallic-Mediated Synthetic Strategies

Organometallic chemistry provides a versatile platform for the synthesis of complex organic molecules, including this compound. mt.comthieme.de These strategies often involve the use of organometallic reagents that facilitate the formation of carbon-carbon bonds with high precision. mt.com

One common approach involves the reaction of an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium chloride), with an appropriate isoquinoline derivative. lookchem.com For instance, the reaction of isoquinoline-1-carbonitrile (B74398) with methylmagnesium bromide can yield this compound. Another strategy involves the palladium-catalyzed coupling of an isoquinoline derivative with an acetylating agent. For example, the reaction of 1-chloroisoquinoline (B32320) with a tin-based acetylating reagent in the presence of a palladium catalyst can afford the target compound.

Table 2: Examples of Organometallic Reagents in Synthesis

Reagent TypeExampleApplication
Grignard ReagentMethylmagnesium BromideNucleophilic addition to a nitrile
Organotin ReagentAcetyltributyltinPalladium-catalyzed cross-coupling
Organozinc ReagentAcetylzinc ChlorideNegishi coupling

One-Pot and Multicomponent Reactions for Scaffold Construction

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, minimizing purification steps and improving atom economy. tcichemicals.comorganic-chemistry.org Several one-pot and multicomponent approaches have been developed for the synthesis of the isoquinoline scaffold, which can be further functionalized to yield this compound.

For example, a three-component reaction involving an aldehyde, an amine, and an alkyne can be used to construct the isoquinoline ring system. preprints.org Subsequent acylation would then yield the desired product. Another approach involves the Ugi-azide reaction followed by an intramolecular Heck reaction to assemble a tetrahydroisoquinoline system, which can be oxidized and functionalized. beilstein-journals.org Silver-catalyzed one-pot tandem reactions of ortho-alkynylbenzaldoximes with propargylic alcohols have also been reported for the synthesis of 2-(isoquinolin-1-yl)prop-2-en-1-ones, which are closely related derivatives. nih.gov

Novel Synthetic Strategies for Isoquinoline Ethanone (B97240) Derivatives

Cascade Reactions and Annulation Sequences

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more bond-forming transformations that occur consecutively in a single synthetic operation. beilstein-journals.org These reactions are highly desirable as they can rapidly build molecular complexity from simple precursors. beilstein-journals.org Several cascade reactions have been developed for the synthesis of isoquinoline derivatives.

One such strategy involves the cascade reaction of N-alkyl-N-methacryloylbenzamide with aryl aldehydes to generate isoquinoline-1,3(2H,4H)-dione derivatives. nih.govrsc.org Another example is a catalyst- and additive-free cascade reaction of isoquinoline N-oxides with alkynones to produce benzoazepino[2,1-a]isoquinoline derivatives. nih.gov These methods, while not directly producing this compound, provide access to the core isoquinoline structure which can be subsequently modified.

Regioselective Cyclization Reactions for Isoquinoline Ring Formation

The formation of the isoquinoline ring is a critical step in the synthesis of this compound. Regioselective cyclization reactions offer a powerful means to control the formation of the desired isomer. Transition metal-catalyzed cyclization reactions have emerged as particularly effective in this regard.

Green Chemistry Principles in Scalable Synthesis

The integration of green chemistry principles into the synthesis of this compound and related structures is crucial for developing environmentally benign and economically viable processes. innovareacademics.inseqens.com Key strategies include the use of safer solvents, minimizing derivatization steps, and employing catalytic reagents over stoichiometric ones. acs.org

One-pot synthesis and multicomponent reactions (MCRs) are particularly effective in reducing waste and improving atom economy. seqens.com For instance, a novel, one-pot, and efficient procedure for synthesizing pyrrolo[2,1-a]isoquinoline (B1256269) derivatives has been developed using a multi-component reaction of isoquinoline, alkyl bromides, and triphenylphosphine (B44618) under solvent-free conditions at room temperature. researchgate.net This method highlights a rapid, clean, and simple approach to complex isoquinoline derivatives. researchgate.net

The use of alternative energy sources like microwaves and ultrasounds has also been explored to promote greener synthetic methodologies. mdpi.com Microwave-assisted synthesis, for example, can lead to shorter reaction times, milder conditions, and excellent yields. mdpi.com Furthermore, the development of catalytic systems that can be recovered and reused is a significant step towards sustainable synthesis. mdpi.com

Flow chemistry presents another avenue for scalable and greener synthesis. It allows for better control over reaction parameters, such as temperature and mixing, which can lead to higher selectivity and reduced by-product formation. seqens.com The reduction of process mass intensity (PMI), a key metric in green chemistry, can be significantly achieved through continuous manufacturing processes. seqens.com

Derivatization and Functionalization of the Ethanone Moiety

The ethanone group of this compound is a versatile handle for further molecular modifications, allowing for the introduction of diverse functional groups and the construction of more complex architectures.

The acetyl group at the C-1 position of the isoquinoline ring is amenable to various alpha-functionalization reactions. The carbon atom adjacent to the carbonyl group can be deprotonated to form an enolate, which can then react with a variety of electrophiles. For example, bromination of the acetyl group can occur, followed by further reactions such as aldol (B89426) condensation. rsc.org

The synthesis of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines has been achieved, where the acetyl group is a key feature. nih.gov The 13C NMR spectrum of one such derivative displayed a signal at δ 192.32 ppm, characteristic of the carbonyl group in the acetyl moiety. nih.gov

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a compound can exhibit distinct biological activities. rsc.org Stereoselective synthesis aims to produce a specific stereoisomer in a chemical reaction. iupac.org

The development of methods for the stereoselective synthesis of chiral analogs of this compound is an active area of research. One approach involves the asymmetric reduction of the ketone to produce chiral alcohols. Chiral oxazaborolidines have been used as catalysts for the asymmetric reduction of prochiral ketones. ru.nl

Another strategy involves the use of chiral auxiliaries. For instance, the asymmetric synthesis of (R)-noranicanine, a 1-substituted tetrahydroisoquinoline, was achieved using a chiral auxiliary to direct the stereochemical outcome of a reduction step. nih.gov The synthesis of optically active analogues of the natural product febrifugine (B1672321) has also been reported, starting from optically active N-protected S-pelletierine. researchgate.net

Alpha-Functionalization Reactions of the Acetyl Group

Synthetic Exploration of Isoquinoline Scaffolds Bearing Acetyl Groups at Varied Positions (e.g., C-3, C-5)

The position of the acetyl group on the isoquinoline ring significantly influences the chemical properties and potential applications of the molecule. Researchers have explored the synthesis of various isomers, including those with the acetyl group at the C-3 and C-5 positions.

The synthesis of 3-acetylisoquinoline has been reported through several methods. chembk.comlookchem.com One approach involves the reaction of 3-((trifluoromethylsulfonyl)oxy)isoquinoline with various reagents, including tributyl(1-ethoxyvinyl)stannane (B1298054) in a palladium-catalyzed coupling reaction. lookchem.com 3-Acetylisoquinoline has been used as a precursor for the synthesis of potential antimalarial agents. nih.gov

The synthesis of 5-acyl-8-hydroxyquinoline derivatives has also been investigated. researchgate.net These compounds can be prepared from the corresponding 5-acyl-8-hydroxyquinoline-4-substituted thiosemicarbazones. researchgate.net

Mechanistic Investigations of Chemical Transformations

Reaction Mechanism Elucidation for Carbonyl Group Transformations

The acetyl group at the C1 position of the isoquinoline (B145761) ring is a key functional handle for a variety of chemical transformations. The carbonyl group's reactivity is central to many synthetic strategies involving 1-(isoquinolin-1-yl)ethanone and its derivatives.

Transformations such as reductions and condensation reactions have been studied to understand the underlying mechanisms. For instance, the reduction of the ketone group to a secondary alcohol can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄). vulcanchem.com The mechanism of this transformation involves the nucleophilic attack of a hydride ion from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

Asymmetric hydrogenation is a particularly important transformation of the carbonyl group, yielding chiral alcohols with high enantioselectivity. The Noyori asymmetric hydrogenation, for example, utilizes a ruthenium catalyst with a chiral BINAP ligand. harvard.eduprinceton.edu The mechanism is believed to involve the formation of a ruthenium-hydride species which then transfers a hydride to the carbonyl carbon. The chirality of the ligand dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer. harvard.eduwikipedia.org The reaction is often explained using a quadrant model, where steric interactions between the ligand and the substrate determine the stereochemical outcome. wikipedia.org

Furthermore, the acetyl moiety can participate in condensation reactions. For example, an aldol (B89426) condensation of 2-(isoquinolin-1-yl)cyclopentan-1-one with p-chlorobenzaldehyde proceeds to form an α,β-unsaturated ketone. acs.org This reaction is initiated by the deprotonation of the α-carbon to the carbonyl group, forming an enolate which then acts as a nucleophile, attacking the aldehyde.

Isoquinoline Ring Reactivity and Substituent Effects on Reaction Outcomes

The isoquinoline ring system, being aromatic and containing a nitrogen atom, exhibits its own distinct reactivity which can be modulated by substituents. The electron-withdrawing nature of the isoquinoline ring influences the reactivity of the attached acetyl group.

The electronic properties of substituents on the isoquinoline ring can have a profound impact on reaction outcomes. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density of the ring system. libretexts.orglibretexts.org This can activate the ring towards electrophilic aromatic substitution and can also influence the basicity of the nitrogen atom. arkat-usa.orgresearchgate.net Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the electron density of the ring, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. libretexts.orglibretexts.org

Studies on substituted isoquinolines have shown that the position of the substituent is critical. For instance, in the dehydrogenation of 7,8-dihydroisoquinolines, the electronic effect of substituents at the 1 and 8 positions dictates the final product. rsc.org A strong electron-donating group can favor the formation of a rearranged product. rsc.org In the context of basicity, electron-donating groups at the 6 or 7 positions of the isoquinoline ring generally lead to an increase in basicity. researchgate.net However, bulky substituents at the 1-position can introduce steric hindrance with the hydrogen at the 8-position, causing a twist in the substituent and limiting electron coupling with the ring. arkat-usa.orgresearchgate.net

The directing effects of substituents are also crucial in electrophilic aromatic substitution reactions on the benzene (B151609) part of the isoquinoline ring. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. libretexts.orglibretexts.org

Table 1: Effect of Substituents on Isoquinoline Reactivity
Substituent GroupElectronic EffectInfluence on ReactivityTypical PositionReference
-OCH₃ (Methoxy)Electron-donatingIncreases ring electron density and basicity.6 or 7 researchgate.netrsc.org
-N(CH₃)₂ (Dimethylamino)Strongly electron-donatingFavors rearrangement in certain reactions.1 rsc.org
-NO₂ (Nitro)Electron-withdrawingDecreases ring reactivity towards electrophiles.- libretexts.org
-CN (Cyano)Electron-withdrawingLeads to specific product formation in dehydrogenation.1 rsc.org
-C₆H₅ (Phenyl)Bulky groupCan cause steric hindrance and reduce electronic coupling.1 arkat-usa.orgresearchgate.net

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of transient species like reaction intermediates and transition states are challenging but essential for a complete understanding of a reaction mechanism. A combination of experimental techniques and computational methods is often employed for this purpose.

In many reactions involving isoquinoline derivatives, the formation of an isoquinolinium intermediate is a key step. researchgate.net For example, in the copper-catalyzed tandem reaction of 2-(1-alkynyl)benzaldimines to form isoquinolin-1(2H)-ones, mechanistic studies suggest the reaction is initiated by the regioselective intramolecular cyclization to an isoquinolinium intermediate. researchgate.net Similarly, in certain multicomponent reactions, isoquinolinium-2-ylamides are proposed as ylidic intermediates that can undergo cycloaddition reactions. beilstein-journals.org

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become a powerful tool for mapping reaction pathways and characterizing transient structures. nih.govmaxapress.comchemrxiv.orgcam.ac.uk DFT calculations can provide insights into the geometries and energies of transition states, helping to identify the rate-determining step of a reaction. maxapress.com For instance, in the ring-opening of isoquinoline with a low-valent titanium complex, DFT calculations revealed an unusual mechanism involving a double spin-crossover, where the reaction proceeds through a low-energy transition state on a different spin surface. nih.gov

The intrinsic reaction coordinate (IRC) is a computational method used to follow the reaction path from a transition state to the corresponding reactants and products, confirming the connection between these stationary points. maxapress.comsmu.edu The analysis of the reaction path can be further divided into distinct phases: a preparation phase, transition state phases, and a product adjustment phase, each corresponding to specific chemical changes in the reacting system. smu.edu

Experimental evidence for reaction intermediates can sometimes be obtained through techniques like deuterium (B1214612) exchange. For carbonyl compounds, the formation of an enol or enolate intermediate is common in reactions at the α-carbon. libretexts.org Deuterium exchange studies, where α-hydrogens are replaced by deuterium from D₂O, provide strong evidence for the existence of these enol or enolate intermediates. libretexts.org

Table 2: Investigated Intermediates and Transition States
Reaction TypeProposed Intermediate/Transition StateMethod of InvestigationKey FindingsReference
Ring-opening of isoquinolineTitanium-isoquinoline complex, spin-crossover transition stateDFT CalculationsRevealed a rare double spin-crossover mechanism enabling room temperature reaction. nih.gov
Three-component synthesis of N-amino estersZwitterionic intermediate, various transition states (TS1, TS2)DFT Calculations, IRC analysisIdentified the rate-determining step and confirmed the reaction mechanism. maxapress.com
Copper-catalyzed synthesis of isoquinolin-1(2H)-onesIsoquinolinium intermediateMechanistic studiesReaction is likely initiated by intramolecular cyclization to this intermediate. researchgate.net
Carbonyl α-halogenationEnol or Enolate ionDeuterium exchange experimentsProvided evidence for the formation of enol/enolate intermediates. libretexts.org
AgOTf-catalyzed one-pot reactionsIsoquinoline N-oxide, isoxazolo[3,2-a]isoquinoline intermediateMechanistic proposal based on previous resultsReaction proceeds via cyclization to an N-oxide followed by 1,3-dipolar cycloaddition. beilstein-journals.org

Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and dynamic analysis of 1-(isoquinolin-1-yl)ethanone and its derivatives in solution. numberanalytics.com It provides profound insights into the connectivity of atoms, the spatial arrangement of the molecule (conformation), and the existence of any tautomeric equilibria. numberanalytics.com

Conformational analysis using NMR is crucial for understanding how the molecule exists and behaves in a three-dimensional space. numberanalytics.com Techniques such as 1D ¹H NMR and 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space proximities between protons, helping to define the preferred orientation of the acetyl group relative to the isoquinoline (B145761) ring. copernicus.org The presence of multiple, distinct sets of signals in an NMR spectrum can indicate the slow exchange between different conformations, or rotamers, on the NMR timescale. copernicus.org The energy barrier for the rotation around the bond connecting the acetyl group to the isoquinoline ring can be determined through variable temperature NMR experiments. copernicus.org

Furthermore, NMR is a precise tool for investigating tautomerism, the phenomenon where a molecule exists as a mixture of two or more interconvertible isomers that differ in the position of a proton. nih.gov For instance, in related heterocyclic systems, the presence of distinct signals in the ¹H NMR spectrum for different tautomeric forms, such as amide and enamine forms, allows for their identification and quantification. nih.govresearchgate.net The chemical shifts of labile protons, like those on nitrogen or oxygen atoms, are particularly sensitive to the tautomeric form and the solvent used. nih.govnih.gov For example, in a study of 1-benzamidoisoquinoline derivatives in DMSO-d₆, the proton on the heterocyclic nitrogen of the enamine tautomer appeared at a significantly different chemical shift (around 14.8 ppm) compared to the exocyclic NH proton of the amide tautomer (10-11 ppm). nih.gov While direct NMR data for the tautomerism of this compound is not extensively detailed in the provided results, the principles from analogous systems are directly applicable.

Proton Tautomeric Form Representative Chemical Shift (ppm) in DMSO-d₆
N-H (endocyclic) Enamine-like ~14.8
N-H (exocyclic) Amide-like 10-11
C-H (isoquinoline ring) Both 7.0 - 9.5
CH₃ (acetyl group) Both ~2.5 - 3.0

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it invaluable for confirming the identity of this compound and monitoring the progress of its chemical reactions. chromatographyonline.com

In its most direct application, MS is used to confirm the molecular weight of the synthesized this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. For this compound (C₁₁H₉NO), the expected molecular weight is approximately 171.20 g/mol . bldpharm.comchemscene.com

Beyond simple confirmation, mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is instrumental in reaction monitoring. By taking small aliquots from a reaction mixture over time, chemists can track the disappearance of starting materials and the appearance of the desired product, this compound.

Tandem mass spectrometry (MS/MS) techniques, such as those performed on triple quadrupole (QqQ) or ion trap instruments, provide enhanced specificity and are used for structural elucidation and quantitative analysis. chromatographyonline.comsciex.com In a technique like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), a specific precursor ion (the molecular ion of the compound of interest) is selected, fragmented, and then one or more specific fragment ions (product ions) are monitored. sciex.comnih.gov This two-stage filtering process significantly reduces background noise and increases sensitivity, allowing for reliable detection and quantification even in complex mixtures. sciex.com For this compound, one could monitor the transition from the precursor ion (m/z 171.2) to characteristic fragment ions to selectively track its formation or consumption.

Table 2: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₁₁H₉NO bldpharm.comchemscene.com
Molecular Weight 171.20 g/mol bldpharm.comchemscene.com
Common Precursor Ion (M+H)⁺ m/z 171.2 Implied
Potential Fragmentation Pathways Loss of CH₃•, loss of CO, cleavage of the acetyl group General MS Principles

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

For an achiral molecule like this compound, the primary contribution of X-ray crystallography is the precise determination of its molecular conformation in the crystalline state. This would reveal the dihedral angle between the plane of the isoquinoline ring system and the plane of the acetyl group, offering a solid-state snapshot that can be compared with the conformational preferences observed in solution by NMR. acs.org

In the context of reactions involving this compound that produce chiral products, single-crystal X-ray diffraction becomes indispensable for assigning the absolute configuration of the newly formed stereocenters. veranova.com By analyzing the diffraction of X-rays from a single crystal of an enantiomerically pure substance, crystallographers can determine the absolute arrangement of atoms in space. nih.gov This is crucial in fields like asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. The technique relies on the anomalous dispersion effect, which is more pronounced with the presence of heavier atoms. researchgate.net The Flack parameter is a value calculated during structure refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer confirms the assignment. researchgate.net

Table 3: Illustrative Crystallographic Data for a Hypothetical Derivative Note: This table presents typical parameters obtained from an X-ray crystallography study, as specific data for this compound was not found.

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/n
Unit Cell Dimensions The lengths and angles of the unit cell. a, b, c (Å); α, β, γ (°)
Z The number of molecules in the unit cell. 4
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. < 0.05
Flack Parameter Used to determine the absolute stereochemistry of a chiral crystal. ~0.0(1)

UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule, providing valuable information about its electronic structure and photophysical properties. ubbcluj.ro

UV-Vis absorption spectroscopy measures the wavelengths of light that a molecule absorbs. For aromatic systems like this compound, absorption of UV or visible light promotes electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π) orbitals. The resulting spectrum, a plot of absorbance versus wavelength, typically shows one or more broad absorption bands. The positions (λmax) and intensities (molar extinction coefficient, ε) of these bands are characteristic of the molecule's chromophore system. The spectrum of this compound would be expected to feature π→π transitions associated with the isoquinoline ring system and potentially n→π* transitions related to the carbonyl group and the nitrogen heteroatom.

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been electronically excited. Not all molecules that absorb light fluoresce. For those that do, like many isoquinoline and naphthalimide derivatives, fluorescence spectroscopy is a highly sensitive technique. beilstein-journals.orgmdpi.com The emission spectrum is typically a mirror image of the lowest-energy absorption band and is shifted to a longer wavelength (a Stokes shift). The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime (the average time the molecule spends in the excited state) are key photophysical parameters that can be determined. acs.org These properties are highly sensitive to the molecular structure and its environment, such as solvent polarity. beilstein-journals.orgresearchgate.net For instance, derivatives of 1,8-naphthalimide, which share some structural similarities with isoquinolines, are known to be strong fluorophores with applications as molecular probes. beilstein-journals.org

Parameter Description Typical Range for Related Systems
λabs (nm) Wavelength of maximum absorption 300 - 400
ε (M⁻¹cm⁻¹) Molar extinction coefficient 2,000 - 50,000
λem (nm) Wavelength of maximum fluorescence emission 380 - 500
ΦF Fluorescence quantum yield 0.1 - 0.8
τ (ns) Fluorescence lifetime 1 - 10

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-(Isoquinolin-1-yl)ethanone. scirp.orgresearchgate.net These methods allow for the calculation of various molecular properties that govern the molecule's behavior in chemical reactions.

The distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) are key descriptors of reactivity. researchgate.net For instance, the MEP map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites susceptible to attack by various reagents. In a related quinoline (B57606) derivative, DFT calculations have been used to identify chemically active sites that contribute to its reactivity. acs.org

The energies of the HOMO and LUMO are crucial for understanding charge transfer interactions and the molecule's kinetic stability. A smaller HOMO-LUMO gap generally indicates higher reactivity. scirp.org DFT calculations have been employed to analyze the reactivity of similar heterocyclic ketones, revealing that different tautomeric forms (enol vs. ketone) exhibit distinct reactivity profiles. scirp.org These computational insights are valuable for predicting the outcomes of various chemical transformations involving this compound.

Table 1: Calculated Electronic Properties of a Representative Heterocyclic Ketone

PropertyCalculated ValueSignificance
HOMO Energy-5.10 eVIndicates electron-donating ability. researchgate.net
LUMO Energy-2.12 eVIndicates electron-accepting ability. researchgate.net
HOMO-LUMO Gap2.98 eVRelates to chemical reactivity and stability. researchgate.net
Dipole MomentVaries with conformationInfluences solubility and intermolecular interactions. numberanalytics.com

Note: The data in this table is illustrative and based on a representative heterocyclic ketone. researchgate.net Actual values for this compound would require specific calculations.

Conformational Analysis and Energy Landscapes of this compound Derivatives

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. numberanalytics.com Conformational analysis of this compound and its derivatives involves exploring the different spatial arrangements of its atoms and determining their relative energies. numberanalytics.combiorxiv.org This process helps to identify the most stable conformations (global and local minima on the potential energy surface) and the energy barriers between them. numberanalytics.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides a powerful avenue for investigating the mechanisms of chemical reactions involving this compound. numberanalytics.com By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate and a critical determinant of the reaction rate. numberanalytics.compennylane.ai

Techniques like DFT can be used to calculate the energies of reactants, products, intermediates, and transition states. numberanalytics.com This information allows for the determination of activation energies, which are essential for understanding reaction kinetics. pennylane.ai For instance, in reactions such as nucleophilic addition to the carbonyl group or electrophilic substitution on the isoquinoline (B145761) ring, computational modeling can elucidate the step-by-step mechanism, including the formation and breaking of bonds. The structure of the transition state can also provide insights into the stereochemical outcome of a reaction. uni-marburg.de While specific studies on this compound are not extensively detailed in the provided search results, the principles of reaction pathway modeling have been applied to similar heterocyclic systems, demonstrating the utility of this approach.

Ligand-Target Interaction Modeling (Docking and Molecular Dynamics)

In the context of medicinal chemistry, understanding how a molecule like this compound or its derivatives interacts with a biological target, such as a protein or enzyme, is of paramount importance. openaccessjournals.commdpi.com Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used for this purpose. openaccessjournals.commdpi.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. openaccessjournals.com For derivatives of this compound, docking studies can identify potential binding modes within the active site of a target protein. inventi.inresearchgate.net The scoring functions used in docking algorithms estimate the binding affinity, helping to rank potential drug candidates. openaccessjournals.cominventi.in

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding event, MD simulations offer a dynamic view. mdpi.comnih.gov These simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. mdpi.comnih.govfrontiersin.org MD simulations have been used to study the stability of complexes involving isoquinoline derivatives, assessing parameters like Root Mean Square Deviation (RMSD) to understand the flexibility of the ligand and protein. nih.gov

Table 2: Key Parameters in Ligand-Target Interaction Modeling

ParameterDescriptionRelevance
Docking Score (e.g., kcal/mol) An estimation of the binding affinity between the ligand and the target. inventi.inHelps to prioritize compounds for further experimental testing. openaccessjournals.com
Binding Mode The specific orientation and conformation of the ligand within the binding site. openaccessjournals.comReveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding. inventi.in
RMSD (Å) A measure of the average distance between the atoms of superimposed molecules, indicating the stability of a complex over time in MD simulations. nih.govLow RMSD values suggest a stable binding pose. nih.gov
MM-PBSA/GBSA Binding Free Energy A method to calculate the free energy of binding from MD simulation trajectories. nih.govProvides a more accurate estimation of binding affinity than docking scores alone. nih.gov

Prediction of Spectroscopic Parameters to Aid Structural Assignment

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable in confirming the structure of newly synthesized compounds. ualberta.caresearchgate.net For this compound and its derivatives, the prediction of NMR chemical shifts (¹H and ¹³C) is particularly useful. ualberta.carsc.org

By calculating the magnetic shielding of each nucleus in the molecule, quantum chemical methods can predict the NMR spectrum. ucl.ac.uk These predicted spectra can then be compared with experimental data to confirm the proposed structure. acs.org This is especially helpful in cases of complex molecules or when distinguishing between isomers. researchgate.net Discrepancies between predicted and experimental spectra can indicate an incorrect structural assignment or highlight the influence of solvent effects or conformational averaging. ualberta.ca Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR chemical shifts. ualberta.caresearchgate.net

In addition to NMR, computational methods can also predict other spectroscopic data, such as infrared (IR) vibrational frequencies. acs.org The calculated IR spectrum can help in the assignment of key functional groups, such as the carbonyl (C=O) stretch in the ethanone (B97240) moiety.

Applications in Catalysis and Ligand Design

1-(Isoquinolin-1-yl)ethanone as a Precursor for Advanced Ligand Synthesis

This compound serves as a versatile starting material for the synthesis of a variety of advanced ligands. Its acetyl group and the isoquinoline (B145761) ring system offer multiple reaction sites for modification and elaboration into more complex structures.

One significant application is in the synthesis of meridional tridentate ligands. For instance, a Minisci reaction can be used to synthesize 1-(isoquinolin-1-yl)ethan-1-one, which is a key intermediate in the creation of Aryl-DiQ ligands. aip.org These ligands are crucial in controlling the electronic and steric properties of metal complexes. aip.org The ability to synthetically tune these ligand frameworks is of critical importance for applications in solar fuels, as it allows for control over the operating potentials in electrocatalytic and photoelectrocatalytic processes. aip.org

Furthermore, derivatives of this compound are utilized in the creation of ligands for fluorescent sensing of specific metal ions and phosphate (B84403) species. rsc.org By modifying the isoquinoline core, researchers can design ligands with tailored selectivity and sensitivity. rsc.org The compound can also be a precursor for isoquinolin-2(1H)-yl-acetamides, which are of interest in medicinal chemistry due to their diverse biological activities. nih.gov

The versatility of this compound as a precursor is further highlighted by its use in synthesizing isoquinoline-derived ligands for various metal complexes, including those with cobalt, ruthenium, nickel, and iron. google.com These complexes have shown potential as catalysts in various chemical transformations.

Coordination Chemistry of Isoquinoline-Derived Ligands in Metal Complexes

The coordination chemistry of ligands derived from isoquinoline moieties is rich and diverse, leading to metal complexes with a wide range of structures and electronic properties. The nitrogen atom of the isoquinoline ring is a primary coordination site, and the presence of other functional groups, often introduced via precursors like this compound, allows for the formation of multidentate ligands.

For example, ligands derived from 1-(isoquinolin-3-yl)heteroalkyl-2-ones coordinate to copper(II) in a bidentate manner through the carbonyl oxygen and the isoquinoline nitrogen, forming a stable six-membered chelate ring. nih.gov The resulting copper(II) complexes have been studied for their potential anticancer, antimicrobial, and antioxidant activities. nih.gov

The design of ligands based on the N,N,N′,N′-tetrakis(2-quinolylmethyl)ethylenediamine (TQEN) platform, which can incorporate isoquinoline units, allows for the creation of fluorescent sensors for specific metal ions like Zn2+ and Cd2+. rsc.org The differential stability and structure of the resulting metal complexes are key to their ability to discriminate between different ions. rsc.org

Furthermore, isoquinolin-1-ylidenes, which can be generated from isoquinoline precursors, act as ligands with properties similar to classic N-heterocyclic carbenes (NHCs). rsc.org The electronic properties of these ligands can be fine-tuned by introducing substituents on the benzene (B151609) ring of the isoquinoline structure. rsc.org This tunability is crucial for modulating the catalytic activity of the corresponding metal complexes.

Role in Catalytic Asymmetric Synthesis

The development of chiral ligands is a cornerstone of catalytic asymmetric synthesis, and isoquinoline-containing structures have proven to be effective in this regard. While direct applications of this compound in this area are not extensively documented, its derivatives play a crucial role.

A notable example is the ligand 1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline (QUINAP), which is a highly effective ligand for catalytic asymmetric synthesis. acs.org Its practical synthesis and resolution have been described, highlighting its importance in creating enantiomerically pure products. acs.org The atropisomeric nature of this ligand, arising from hindered rotation around the carbon-nitrogen bond, is key to its stereochemical control.

Electrocatalytic Applications of Isoquinoline-Based Metal Complexes

Metal complexes featuring isoquinoline-based ligands have emerged as promising candidates for electrocatalysis, particularly in the context of solar fuel production. aip.org The ability to synthetically modify the ligand framework allows for precise control over the redox properties of the metal center, which in turn dictates the operating potentials for catalytic processes. aip.org

Cobalt complexes with meridional isoquinoline-derived ligands have been investigated for their electrocatalytic properties. aip.org By introducing aryl substituents onto the ligand, researchers can systematically tune the redox potentials of the cobalt complexes over a significant range. aip.org This fine-tuning is essential for optimizing the efficiency of electrocatalytic reactions.

Furthermore, metal complexes containing ligands such as N,N-bis((isoquinolin-1-yl)methyl)(6-(pyridin-2-yl)pyridin-2-yl)methanamine have been developed as catalysts for the production of hydrogen from aqueous solutions. google.com These complexes, which can feature transition metals like cobalt, ruthenium, nickel, or iron, demonstrate the potential of isoquinoline-derived systems in energy-related applications. google.com The modular nature of the ligand synthesis allows for the creation of a library of catalysts with varying electronic and steric properties, facilitating the discovery of highly active and stable electrocatalysts.

Development of Metal-Catalyzed Cross-Coupling Reactions Involving Isoquinoline Derivatives

Isoquinoline derivatives are important building blocks in organic synthesis and medicinal chemistry, and metal-catalyzed cross-coupling reactions provide a powerful tool for their functionalization. rsc.orgmdpi.com While this compound itself may not be a direct substrate in all cases, its derivatives and related isoquinoline structures are frequently employed in these transformations.

Nickel-catalyzed cross-coupling reactions have been developed to form C-C bonds between aryl boronic acids and N-acyliminium precursors derived from isoquinolines. rsc.org This method proceeds under mild conditions and is tolerant of a wide range of functional groups. rsc.org Palladium-catalyzed reactions have also been extensively studied for the synthesis of isoquinolinones and other isoquinoline-containing heterocycles. mdpi.com These reactions often proceed via C-H activation and annulation pathways. mdpi.com

The development of new ligands is also crucial for advancing cross-coupling methodologies. For example, 2-bromo-1-(isoquinolin-1-yl)ethan-1-one (B1373876) can participate in transition-metal-catalyzed couplings to form carbon-carbon bonds, leading to a variety of substituted isoquinoline derivatives. The versatility of these cross-coupling methods allows for the efficient construction of complex molecular architectures based on the isoquinoline scaffold.

Biological Activity and Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of 1-(Isoquinolin-1-yl)ethanone Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies have been crucial in identifying key structural features that determine their therapeutic potential.

Research into isoquinoline (B145761) derivatives has shown that modifications to the isoquinoline core, as well as the groups attached to it, can significantly alter their biological effects. For instance, in the development of inhibitors for the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH) from Mycobacterium tuberculosis, the isoquinoline ring was found to be essential for the on-target, whole-cell activity of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues. nih.govresearchgate.net The nitrogen atom within the isoquinoline moiety appears to be critical for the uptake of the compound into the cell. researchgate.net Replacing the isoquinoline with a naphthalene (B1677914) ring resulted in a loss of activity, highlighting the importance of the isoquinoline structure. nih.gov

In the context of anticancer research, replacing a quinoline (B57606) moiety with an isoquinoline in certain compounds led to significant improvements in cellular activity and inhibition of the HER2 kinase. rsc.org This suggests that the isoquinoline scaffold is a favorable structural component for enhancing potency and selectivity against cancer-related targets. rsc.org Further modifications, such as the introduction of a fluoro group at the 3-position of the isoquinoline ring, have been shown to enhance the potency of allosteric inhibitors of Protein Arginine Methyltransferase 3 (PRMT3). acs.orgnih.gov Conversely, SAR studies have also indicated that substituents at the 4- and 5-positions of the isoquinoline ring may not be well-tolerated, leading to a decrease in activity. nih.gov

The tables below summarize the key findings from various SAR studies on isoquinoline derivatives.

Table 1: SAR of Isoquinoline Derivatives as Enzyme Inhibitors

Compound SeriesTarget EnzymeKey Structural ModificationsImpact on Activity
1-(5-Isoquinolinesulfonyl)piperazine analoguesM. tuberculosis IMPDHReplacement of isoquinoline with naphthaleneLoss of activity nih.gov
Quinazoline (B50416) derivativesHER2 KinaseReplacement of quinoline with isoquinolineImproved cellular activity and HER2 inhibition rsc.org
Allosteric PRMT3 inhibitorsPRMT3Fluoro substitution at the 3-position of the isoquinoline ringEnhanced potency acs.orgnih.gov
Allosteric PRMT3 inhibitorsPRMT3Substituents at the 4- and 5-positions of the isoquinoline ringDecreased activity nih.gov

Pharmacological Screening Methodologies and In Vitro/In Vivo Models

Anticancer Activity Research and Antitumor Mechanisms

Derivatives of this compound have been a significant focus of anticancer research. The isoquinoline core is found in many natural alkaloids with cytotoxic properties, and synthetic derivatives aim to enhance this activity and improve selectivity for cancer cells. nih.govresearchgate.net

Research has shown that certain isoquinoline derivatives can induce apoptosis (programmed cell death) in cancer cells through various mechanisms. nih.gov These mechanisms include the induction of cell cycle arrest, which halts the proliferation of cancer cells, and the disruption of microtubule dynamics, which are essential for cell division. nih.gov Some derivatives have also been found to bind to DNA or inhibit key enzymes involved in cancer cell survival and growth. nih.govresearchgate.net

For instance, studies on various cancer cell lines have demonstrated the cytotoxic effects of these compounds. The introduction of different substituents on the isoquinoline ring or the ethanone (B97240) side chain can significantly modulate the anticancer potency. nih.gov For example, a study on substituted isoquinolin-1-ones found that 3-biphenyl-N-methylisoquinolin-1-one exhibited potent anticancer activity against five different human cancer cell lines. nih.gov Another study identified an isoquinoline derivative, referred to as Compound 2, as a potential anticancer agent due to its ability to inhibit tumor cell growth with low toxicity to normal cells. plos.org

Furthermore, research into the development of HER2 (Human Epidermal Growth Factor Receptor 2) inhibitors has explored isoquinoline-tethered quinazoline derivatives. By replacing a quinoline moiety with isoquinoline, researchers achieved significant improvements in cellular activity and selectivity for HER2, a key target in certain types of breast cancer. rsc.org Some of these novel derivatives demonstrated greater potency and selectivity for HER2 compared to the existing drug lapatinib. rsc.org

The antitumor mechanisms of these compounds are often multifaceted. They can involve the induction of apoptosis through the activation of caspases, which are key enzymes in the apoptotic pathway. researchgate.net Some derivatives have been shown to trigger apoptosis by disrupting the mitochondrial membrane potential and causing DNA damage in cancer cells. tandfonline.com Additionally, the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, has been implicated in the anticancer effects of some isoquinoline alkaloids. nih.gov

Table 1: Anticancer Activity of Selected this compound Derivatives and Related Compounds

Compound/DerivativeCancer Cell Line(s)Observed Effect(s)Reference(s)
3-Biphenyl-N-methylisoquinolin-1-oneVarious human cancer cell linesPotent anticancer activity nih.gov
Isoquinoline derivative (Compound 2)HeLa and HEK-293TInhibition of tumor cell growth, low toxicity to normal cells plos.org
Isoquinoline-tethered quinazoline derivativesSKBR3 (HER2-positive breast cancer)Enhanced HER2 inhibition and anti-proliferative activity rsc.org
Sinomenine/furoxan hybrid (7Cc)MDA-MB-231 (triple-negative breast cancer)Superior cytotoxic effects, induction of S phase cell cycle arrest and apoptosis tandfonline.com
9-Demethylmucroniferanine AMGC-803 and HGC-27 (gastric cancer)Inhibition of topoisomerase I activity, induction of apoptosis rsc.org

Anti-inflammatory Properties Research

The anti-inflammatory potential of compounds derived from this compound has been an active area of investigation. Isoquinoline alkaloids, as a class, have been traditionally used for their anti-inflammatory effects. nih.govamerigoscientific.com Modern research has sought to identify the specific mechanisms and structure-activity relationships responsible for these properties.

Studies have shown that certain isoquinoline derivatives can inhibit the production of pro-inflammatory mediators. nih.govmdpi.com For example, some compounds have been found to suppress the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). rsc.orgmdpi.com The inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key players in the inflammatory cascade, is another mechanism by which these compounds exert their effects. nih.govmdpi.com

Research on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which incorporate a modified isoquinoline structure, demonstrated significant anti-inflammatory activity in in vivo models. researchgate.net Some of these compounds showed high anti-inflammatory effects, comparable to the standard drug Indomethacin. researchgate.net

Furthermore, the anti-inflammatory actions of some isoquinoline alkaloids are linked to the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov The NF-κB pathway plays a central role in regulating the immune response and inflammation. By inhibiting this pathway, certain isoquinoline derivatives can effectively reduce the inflammatory response. nih.gov

Table 2: Anti-inflammatory Activity of Selected Isoquinoline Derivatives

Compound/DerivativeModel/TargetObserved Effect(s)Reference(s)
N-[(Benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamidesCarrageenin-induced mouse paw edemaHigh anti-inflammatory activity researchgate.net
Litcubanine ANot specifiedSignificant anti-inflammatory activity rsc.org
Berberine (B55584)Lipopolysaccharide (LPS)-induced inflammationDownregulation of inflammatory cytokines (TNF-α, IL-6) nih.gov
ChelidonineLPS-induced inflammation in RAW264.7 cellsInhibition of inflammatory responses via TLR4/NF-κB pathway nih.gov
Tetrandrine5XFAD mice (Alzheimer's model)Inhibition of inflammation-related gene expression (TNFα, IL-1β, IL-6) mdpi.com

Antimicrobial and Antifungal Activity Studies

The quest for new antimicrobial and antifungal agents has led researchers to explore the potential of this compound derivatives. The isoquinoline nucleus is a common feature in many natural products with known antimicrobial properties. amerigoscientific.commdpi.com

Studies have demonstrated that various synthetic isoquinoline derivatives exhibit activity against a range of bacterial and fungal pathogens. acs.orgmdpi.comacs.org For example, 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one (B1373876) has shown activity against MRSA (Methicillin-resistant Staphylococcus aureus). The introduction of different functional groups to the isoquinoline scaffold can influence the spectrum and potency of antimicrobial activity. mdpi.com

Research on tricyclic isoquinoline derivatives has identified compounds with antibacterial properties against Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com Similarly, novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines have demonstrated promising antibacterial and antifungal activities against various pathogenic strains. acs.org

The mechanisms of antimicrobial action are varied. For some derivatives, it is believed that the isoquinoline structure may interact with microbial cell membranes, leading to their disruption. amerigoscientific.com Others may inhibit essential microbial enzymes or interfere with metabolic pathways.

In the realm of antifungal research, certain isoquinoline derivatives have shown efficacy against fungal species like Candida albicans. mdpi.comacs.orgresearchgate.net For instance, some synthesized 3-substituted isoquinolin-1-yl-2-(cycloalk-2-enyl)propan-1-ones displayed good antifungal activity against Candida albicans. researchgate.net

Table 3: Antimicrobial and Antifungal Activity of Selected this compound Derivatives and Related Compounds

Compound/DerivativeTarget Organism(s)ActivityReference(s)
2-Bromo-1-(isoquinolin-1-yl)ethan-1-oneMRSAAntimicrobial
Tricyclic isoquinoline derivatives (8d, 8f)Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faeciumAntibacterial mdpi.com
Piperidinyl tetrahydrothieno[2,3-c]isoquinolines (5a, 6)Various bacteria and fungiAntibacterial and antifungal acs.org
3-substituted isoquinolin-1-yl-2-(cycloalk-2-enyl)propan-1-ones (8d-f)Candida albicansAntifungal researchgate.net
1-(6-hydroxy-7-methylisoquinolin-1-yl) ethanoneTobacco mosaic virus (TMV)Antiviral rsc.org

Neuroprotective and Central Nervous System (CNS) Activity Research

Isoquinoline alkaloids have been investigated for their potential neuroprotective effects and activity within the central nervous system (CNS). nih.govmdpi.com These compounds have shown promise in preclinical models of neurodegenerative diseases. mdpi.commdpi.com

The neuroprotective mechanisms of isoquinoline derivatives are often multifactorial. They can include the reduction of oxidative stress, a key contributor to neuronal damage in many neurological disorders. nih.govmdpi.complos.org Some compounds exert their effects by activating antioxidant enzymes and scavenging harmful free radicals. nih.govmdpi.com

Furthermore, isoquinoline alkaloids have demonstrated anti-inflammatory properties within the CNS, which is significant as neuroinflammation is a common feature of neurodegenerative diseases. mdpi.comnih.gov They can suppress the activation of microglia, the primary immune cells of the brain, and reduce the production of pro-inflammatory cytokines. nih.govmdpi.com

Research has also indicated that certain isoquinoline derivatives can modulate neurotransmitter systems. For example, some compounds have been found to interact with dopamine (B1211576) receptors, suggesting potential applications in conditions like Parkinson's disease. scispace.comresearchgate.net Others have shown the ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is implicated in Alzheimer's disease. nih.govmdpi.com

Some isoquinoline alkaloids may also promote neuronal regeneration and the proliferation of vascular endothelial cells, which could aid in recovery from brain injuries like ischemic stroke. mdpi.com

Table 4: Neuroprotective and CNS Activity of Selected Isoquinoline Derivatives

Compound/DerivativeProposed Mechanism/EffectPotential ApplicationReference(s)
Various isoquinoline alkaloidsReduction of oxidative stress and neuroinflammationNeurodegenerative diseases nih.govmdpi.commdpi.com
(S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamineDopamine receptor interactionParkinson's disease scispace.com
BerberineAnti-inflammatory, antioxidant, inhibition of acetylcholinesteraseNeurodegenerative diseases nih.gov
TetrandrineAnti-inflammatory, inhibition of neurotoxicityAlzheimer's disease mdpi.com
G-1 (a cyclopenta[c]quinoline derivative)G protein-coupled estrogen receptor 1 (GPER1) agonistNeuroprotection after spinal cord injury semanticscholar.org

Exploration of Other Therapeutic Avenues (e.g., Antidiabetic, Cardioprotective)

Beyond the well-explored areas of anticancer, anti-inflammatory, antimicrobial, and neuroprotective research, derivatives of this compound and related isoquinoline alkaloids are being investigated for a variety of other therapeutic applications. rsc.org

In the context of metabolic diseases, some isoquinoline alkaloids have shown potential antidiabetic effects. rsc.org These compounds may help regulate blood glucose levels and improve insulin (B600854) sensitivity. The mechanisms underlying these effects are still under investigation but may involve the modulation of key metabolic pathways.

Cardioprotective properties have also been attributed to certain isoquinoline alkaloids. rsc.org Research suggests that these compounds may protect the heart from damage, for example, following an ischemic event. The proposed mechanisms include antioxidant and anti-inflammatory actions, which can mitigate tissue injury.

The broad spectrum of biological activities exhibited by isoquinoline alkaloids suggests that the this compound scaffold holds significant promise for the development of new therapeutic agents for a wide range of diseases. rsc.org Continued research is likely to uncover further therapeutic avenues for this versatile class of compounds.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

Traditional methods for synthesizing the isoquinoline (B145761) core, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require harsh conditions and have limitations in substrate scope and yield. ajgreenchem.comrsc.org Consequently, a major research thrust is the development of more versatile and efficient synthetic protocols.

Modern approaches are increasingly reliant on transition-metal catalysis, which offers milder reaction conditions and greater functional group tolerance. numberanalytics.com For instance, ruthenium-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for constructing the isoquinoline skeleton. nih.govresearchgate.net One such method involves the reaction of amidines with sulfoxonium ylides, which has been successfully applied to the synthesis of 1-amino-3-aryl isoquinolines. nih.gov Another innovative strategy is the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, which allows for the convergent assembly of multiple components in a single operation to create highly substituted isoquinolines. nih.govharvard.edu This method is particularly valuable for generating structural diversity for biological screening. nih.gov Researchers are also exploring catalyst-free methods and the use of more benign reagents and solvents to improve the environmental footprint of these syntheses. rsc.org

Comparison of Traditional and Modern Isoquinoline Synthesis Methods

MethodGeneral DescriptionAdvantagesDisadvantages/LimitationsReference
Bischler-NapieralskiCyclodehydration of a β-phenylethyl-amide using an acidic agent.Well-established.Requires harsh conditions, electron-rich systems. rsc.org
Pictet-SpenglerCondensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.Forms tetrahydroisoquinoline core, often high yields.Limited to specific starting materials. rsc.org
Pomeranz-FritschAcid-catalyzed cyclization of a benzalaminoacetal.Access to isoquinoline itself.Often low yields, harsh conditions. rsc.org
Ruthenium-Catalyzed C-H AnnulationDirect functionalization of C-H bonds to form the isoquinoline ring.High atom economy, milder conditions, broad substrate scope.Requires precious metal catalyst. nih.govresearchgate.netrsc.org
Lithiated Imine-Nitrile CondensationCondensation of lithiated o-tolualdehyde imines with nitriles.High versatility, convergent assembly, access to polysubstituted isoquinolines.Requires organometallic reagents. nih.govharvard.edu

Exploration of Untapped Biological Targets and Neglected Disease Areas

Isoquinoline alkaloids and their derivatives are known to exhibit a vast array of pharmacological effects, including antitumor, antibacterial, antiviral, and anti-inflammatory activities. nih.govmdpi.comsci-hub.senih.gov While drugs like the analgesic morphine and the antibacterial berberine (B55584) are well-known, the full therapeutic potential of the isoquinoline scaffold remains largely untapped. nih.govsci-hub.se

Future research will likely focus on leveraging the 1-(isoquinolin-1-yl)ethanone core to develop agents against novel biological targets and diseases with unmet medical needs. A significant area of interest is in neglected tropical diseases. For example, certain naphthylisoquinoline alkaloids have shown potent activity against protozoan parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania donovani (which causes leishmaniasis). nih.gov The structural versatility of the isoquinoline framework makes it an ideal starting point for designing inhibitors against parasitic enzymes that have no analogue in humans, potentially leading to selective and non-toxic treatments.

Furthermore, the antiviral properties of isoquinolines are gaining attention, especially in the context of emerging viral threats. mdpi.com Research has shown that isoquinoline alkaloids can interfere with multiple pathways essential for viral replication. mdpi.com The this compound structure could serve as a fragment for developing broad-spectrum antiviral agents or targeted therapies for specific viruses like hepatitis B virus (HBV). mdpi.com

Integration of Advanced Computational and Experimental Techniques for Rational Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. tandfonline.com For the this compound scaffold, these integrated approaches are crucial for the rational design of new, highly potent, and selective drug candidates.

Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are being employed to understand how isoquinoline derivatives interact with their biological targets at an atomic level. tandfonline.comnih.govnih.gov For example, computational studies have been used to design novel isoquinoline derivatives as inhibitors of cyclin-dependent kinase 8 (CDK8) and inducible nitric oxide synthase (iNOS), both of which are important targets in cancer and inflammation, respectively. tandfonline.comnih.gov These models can predict the binding affinity of new virtual compounds, allowing chemists to prioritize the synthesis of molecules with the highest likelihood of success, thereby saving significant time and resources. tandfonline.comontosight.ai

Fragment-based drug discovery (FBDD) is another powerful strategy being applied to isoquinoline scaffolds. researchoutreach.org In this approach, small molecular fragments, such as the this compound core, are screened for binding to a protein target. Hits are then grown or merged in a structure-guided manner to create a high-affinity lead compound. This methodology has been successfully used to develop potent kinase inhibitors for treating rheumatoid arthritis, demonstrating the power of rational design even without X-ray crystal structures. researchoutreach.org

Sustainable and Scalable Synthetic Approaches for Pharmaceutical Leads

As promising drug candidates based on the this compound scaffold move towards clinical development, the need for sustainable and scalable synthetic routes becomes paramount. rsc.orgacs.org "Green chemistry" principles are increasingly being integrated into the synthesis of isoquinolines to minimize environmental impact and improve safety and cost-effectiveness. ajgreenchem.comresearchgate.netrsc.org

A key area of development is the use of environmentally benign and recyclable catalytic systems. One promising approach involves using a Ruthenium(II) catalyst in polyethylene (B3416737) glycol (PEG-400), a biodegradable and recyclable solvent. ajgreenchem.comrsc.org This system promotes high atom economy and allows the expensive metal catalyst to be reused for multiple cycles without significant loss of activity. rsc.org Other strategies focus on reducing the use of hazardous reagents and minimizing waste streams. nih.gov

Furthermore, developing scalable protocols is essential for the commercial production of active pharmaceutical ingredients (APIs). acs.org Research into the synthesis of drugs like cortistatin A and roxadustat (B1679584) has led to the development of robust, multi-step synthetic sequences that can be performed on a large scale. acs.orgnih.gov These process chemistry efforts focus on optimizing reaction conditions, ensuring product purity, and meeting the stringent requirements for pharmaceutical manufacturing, such as permissible levels of residual metal catalysts. acs.orgnih.gov Such advancements are critical for translating a promising laboratory-scale synthesis into a viable manufacturing process for a new isoquinoline-based medicine.

Q & A

What synthetic methodologies are most effective for preparing 1-(Isoquinolin-1-yl)ethanone, and how can reaction conditions be optimized?

Advanced Research Focus :
The synthesis of this compound derivatives often involves Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. For instance, a multi-step synthesis route using isoquinoline precursors (e.g., 1-chloroisoquinoline) with acetylating agents under anhydrous conditions yields the target compound. Optimization includes controlling temperature (e.g., reflux in dichloromethane) and stoichiometry of Lewis acids like AlCl₃ . Column chromatography (e.g., silica gel eluting with ethyl acetate/hexane) is critical for purification, with yields improved by iterative solvent selection and gradient elution .

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in substituted isoquinoline derivatives?

Basic Research Focus :
1H/13C NMR and high-resolution mass spectrometry (HRMS) are foundational for confirming molecular structure and functional groups. For example, distinct aromatic proton signals in the δ 7.70–8.87 ppm range and carbonyl carbon signals near δ 200 ppm are diagnostic . Advanced Research Focus :
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is essential for resolving steric effects or regiochemical ambiguities. Challenges include handling twinned crystals or low-resolution data, which require iterative refinement cycles and validation tools like R-factor analysis .

What experimental approaches are used to determine the physicochemical properties of this compound?

Basic Research Focus :
Key properties (e.g., LogP, boiling point) are determined via HPLC (logP measurement) or differential scanning calorimetry (melting point). For instance, LogP values ~3.7 indicate moderate hydrophobicity, relevant for drug-likeness assessments . Advanced Research Focus :
Ultrasonic studies in binary mixtures (e.g., with N-methyl-acetamide) reveal intermolecular interactions through deviations in speed of sound and isentropic compressibility. These data are modeled using Redlich–Kister equations to quantify solute-solvent interactions .

How are biological activities of this compound derivatives evaluated in drug discovery?

Advanced Research Focus :
Mechanistic studies involve enzyme inhibition assays (e.g., kinase targets) and receptor-binding experiments. For example, derivatives with chloro-substituents show enhanced activity due to electron-withdrawing effects, validated via IC50 measurements and molecular docking . Dose-response curves and toxicity profiling (e.g., Ames test) are critical for preclinical evaluation.

What challenges arise in crystallographic refinement of halogenated isoquinoline derivatives, and how are they addressed?

Advanced Research Focus :
Halogen atoms (e.g., Cl) introduce electron density artifacts, complicating refinement. Using SHELXD for phase determination and SHELXL for anisotropic displacement parameter modeling improves accuracy. Twinning or disorder is mitigated by collecting high-resolution data (≤1.0 Å) and applying restraints .

How should researchers address discrepancies in reported physicochemical data (e.g., LogP) for this compound analogs?

Advanced Research Focus :
Discrepancies often stem from measurement techniques (e.g., shake-flask vs. computational LogP). Cross-validation using multiple methods (e.g., HPLC retention time vs. COSMO-RS predictions) and adherence to OECD guidelines ensure reliability . Outliers should be re-evaluated with standardized protocols.

What strategies are employed to study reaction mechanisms in the functionalization of isoquinoline derivatives?

Advanced Research Focus :
Kinetic isotope effects (KIEs) and DFT calculations (e.g., B3LYP/6-31G*) identify rate-determining steps, such as electrophilic substitution in acylation reactions. Trapping intermediates (e.g., using low-temperature NMR) or isotopic labeling (e.g., 13C-acetyl groups) provides mechanistic insights .

How can purification strategies impact the yield and purity of this compound in multi-step syntheses?

Basic Research Focus :
Silica gel chromatography with optimized solvent polarity (e.g., ethyl acetate/hexane gradients) removes byproducts. Advanced Research Focus :
Preparative HPLC with chiral columns resolves enantiomers in asymmetric syntheses, while recrystallization from ethanol/water mixtures enhances crystalline purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Isoquinolin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(Isoquinolin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.